3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

Catalog No.
S8144464
CAS No.
M.F
C11H8BrN3
M. Wt
262.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

Product Name

3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]benzonitrile

Molecular Formula

C11H8BrN3

Molecular Weight

262.10 g/mol

InChI

InChI=1S/C11H8BrN3/c12-11-6-14-15(8-11)7-10-3-1-2-9(4-10)5-13/h1-4,6,8H,7H2

InChI Key

SJVGAHVGKRYGSW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)Br

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)Br

3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is a highly versatile, bifunctional building block widely utilized in pharmaceutical and agrochemical intermediate synthesis. It features a robust 4-bromopyrazole core—primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations—tethered via a flexible methylene linker to a meta-substituted benzonitrile. The nitrile group serves as a reliable, orthogonal synthetic handle that can be converted into primary amines, amides, or tetrazoles without disrupting the pyrazole halogen. For procurement and process chemistry, this compound offers an optimal balance of halogen stability, synthetic orthogonality, and conformational flexibility, making it a superior choice for library generation and API scale-up compared to rigid, non-linked analogs or light-sensitive iodo-derivatives .

Substituting this specific compound with closely related analogs often leads to downstream process inefficiencies or target binding failures. Replacing the bromo- moiety with an iodo- analog (3-((4-iodo-1H-pyrazol-1-yl)methyl)benzonitrile) significantly increases raw material costs and introduces photostability issues during scale-up, requiring specialized handling. Omitting the methylene linker to use 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile enforces a rigid, fully conjugated planar structure that drastically alters the molecule's topological polar surface area (TPSA), reduces kinetic solubility, and increases the entropic penalty upon target binding. Furthermore, swapping the meta-benzonitrile for a para-benzonitrile changes the exit vector from approximately 120° to 180°, which can completely abrogate binding in sterically constrained enzymatic pockets and alter the crystal packing of downstream intermediates [1].

Halogen Stability and Procurement Economics: Bromo vs. Iodo Analogs

In procurement for cross-coupling campaigns, bromopyrazoles are universally preferred over iodopyrazoles for bulk synthesis. While iodides offer slightly higher oxidative addition rates, they suffer from light sensitivity and higher manufacturing costs. 4-Bromopyrazole derivatives demonstrate excellent bench stability and yield up to 86% in standard Suzuki-Miyaura couplings with arylboronic acids, matching the practical synthetic utility of iodides but with significantly lower cost per mole and extended shelf-life under standard warehousing conditions .

Evidence DimensionReagent stability and scalable cross-coupling yield
Target Compound DataBromo-analog: High photostability, ~86% Suzuki coupling yield
Comparator Or BaselineIodo-analog: Light-sensitive, higher procurement cost, prone to dehalogenation
Quantified DifferenceEquivalent synthetic utility with superior shelf-life and lower raw material cost
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling conditions

Procurement teams should prioritize the bromo-analog to minimize raw material degradation and reduce costs during scale-up without sacrificing coupling efficiency.

Conformational Flexibility: Impact of the Methylene Linker

The inclusion of the sp3-hybridized methylene linker in 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile adds a crucial rotatable bond compared to direct N-arylation. This structural feature breaks the extended pi-conjugation seen in the rigid comparator 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, lowering the melting point and improving kinetic solubility in organic solvents. In fragment-based drug design, freezing a single rotatable bond typically costs 0.4 to 1.0 kcal/mol in entropic penalty; the flexibility of the benzyl linker allows the pyrazole and benzonitrile rings to adopt non-coplanar geometries, improving fit into complex 3D binding pockets [1].

Evidence DimensionRotatable bonds and conformational flexibility
Target Compound DataMethylene-linked: 2 rotatable bonds, non-planar geometry
Comparator Or Baseline3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: 1 rotatable bond, rigid/planar geometry
Quantified DifferenceAvoidance of ~0.4-1.0 kcal/mol entropic penalty in non-planar binding sites
ConditionsIn silico conformational analysis and thermodynamic binding models

The methylene linker provides essential 3D flexibility, making this compound a superior building block for generating diverse, soluble screening libraries compared to rigid, fully conjugated analogs.

Vector Trajectory: Meta vs. Para Substitution

The meta-substitution pattern (3-benzonitrile) provides a distinct geometric advantage over the para-isomer (4-benzonitrile). The meta-linkage projects the nitrile group at an approximate 120° angle relative to the benzyl attachment point, whereas the para-isomer projects linearly at 180°. This angular trajectory is critical when designing kinase inhibitors or receptor antagonists where the nitrile (or its downstream amine/tetrazole derivative) must access adjacent sub-pockets without causing steric clashes with the main protein backbone [1].

Evidence DimensionSubstituent exit vector angle
Target Compound Data3-benzonitrile isomer: ~120° exit vector
Comparator Or Baseline4-benzonitrile isomer: 180° exit vector
Quantified Difference60° difference in spatial projection of the functional group
ConditionsStandard 2D/3D molecular geometry modeling

Selecting the meta-isomer is essential when downstream targets require angular projection into secondary binding pockets, which the linear para-isomer cannot physically achieve.

Chemoselective Processability: Nitrile Reduction in the Presence of Aryl Bromides

A key process advantage of this compound is the ability to chemoselectively reduce the benzonitrile to a benzylamine without cleaving the pyrazole C-Br bond. Standard catalytic hydrogenation of benzonitriles using Raney Nickel and ammonia typically yields primary amines in >80% yield. By carefully controlling the temperature and hydrogen pressure, the robust 4-bromopyrazole core remains intact, allowing for sequential functionalization. Unoptimized or harsher conditions (like Pd/C at high pressure) risk hydrodehalogenation, emphasizing the process value of this specific bromo-nitrile balance [1].

Evidence DimensionChemoselective reduction yield
Target Compound DataControlled Raney Ni reduction: >80% primary amine yield, intact C-Br bond
Comparator Or BaselinePd/C hydrogenation: High risk of hydrodehalogenation (loss of bromo group)
Quantified DifferenceSelective amine formation vs. complete loss of the cross-coupling handle
ConditionsRaney Ni, NH3, H2, controlled temperature in ethanol/isopropanol

This compound's orthogonal reactivity profile allows process chemists to selectively build out the amine side-chain before executing palladium-catalyzed couplings on the pyrazole.

Fragment-Based Drug Discovery (FBDD) Libraries

The combination of the flexible methylene linker and the meta-substituted 120° exit vector makes this compound an ideal starting point for synthesizing diverse, non-planar small molecule libraries. It is specifically suited for targeting complex kinase hinge regions where rigid, planar analogs fail to achieve optimal binding geometries [1].

Sequential Cross-Coupling and Amidation Campaigns

Because the nitrile group can be chemoselectively reduced to an amine (via Raney Ni) or hydrolyzed to a carboxylic acid without hydrodehalogenating the bromopyrazole, this compound is perfectly suited for multi-step API syntheses requiring orthogonal deprotection and activation strategies [1].

Tetrazole-Based Bioisostere Synthesis

The benzonitrile moiety can be efficiently converted into a tetrazole via a [3+2] cycloaddition with an azide. The resulting bromo-pyrazole-tetrazole intermediate is highly valuable for developing angiotensin receptor blockers or other targets requiring stable, acidic pharmacophores while retaining the bromo handle for late-stage diversification [1].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

260.99016 g/mol

Monoisotopic Mass

260.99016 g/mol

Heavy Atom Count

15

Dates

Last modified: 02-18-2024

Explore Compound Types